9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
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Overview
Description
9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system with a methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins, mediated by phenyliodine (III) diacetate (PIDA) at room temperature . This method is efficient and avoids potential toxicity and tedious workup conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy group and other substituents can be replaced with different functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized furochromenes.
Scientific Research Applications
9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties, such as anti-inflammatory and anticancer activities, are of interest for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and the furochromene core play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]chromen-4-ones: These compounds share the furochromene core but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxy-substituted chromenes: These compounds have similar methoxy groups but different core structures, affecting their reactivity and applications.
Uniqueness
What sets 9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one apart is its unique combination of the methoxyphenyl group and the cyclopenta-fused furochromene core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
14-(4-methoxyphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-2-4-15(14)21(22)25-20/h5-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBPCSXZKVOCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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